methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetyl]amino}benzoate
Description
This compound features a fused benzo[b]-1,6-naphthyridine core with a 10-oxo group, a 6-methyl substituent, and an 8-methoxy group. Its structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors via hydrogen bonding (methoxy, acetyl amino) and hydrophobic interactions (methyl, aromatic rings).
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2S2/c1-14-21(32-22(26-14)15-7-3-2-4-8-15)18-11-19(29)28-23(27-18)31-13-20(30)25-12-16-9-5-6-10-17(16)24/h2-11H,12-13H2,1H3,(H,25,30)(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKYJGLBJPPFOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Scaffolds
The benzo[b]-1,6-naphthyridine core distinguishes this compound from analogs like 3-[[4-(4-Formyl-2-Methoxyphenoxy)-6-Phenoxy-1,3,5-Triazin-2-yl]Amino]Benzoic Acid (). The latter employs a triazine ring, which enhances π-π stacking but reduces conformational flexibility compared to the naphthyridine system. Similarly, 6-Methoxy-2-(Thiophen-2-yl)-1,4-Benzoxathiine () replaces the naphthyridine with a benzoxathiine-thiophene hybrid, altering electron distribution and redox properties .
Table 1: Core Structure Comparison
| Compound | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | Benzo[b]-1,6-naphthyridine | 8-Methoxy, 6-Methyl, 10-Oxo | Kinase inhibition, antimicrobial |
| 3- | 1,3,5-Triazine | Phenoxy, formyl, methoxy | Photodynamic therapy |
| 6-Methoxy-2-(Thiophen-2-yl)-1,4-Benzoxathiine | Benzoxathiine-thiophene | Methoxy, thiophene | Antiviral agents |
Substituent Effects on Bioactivity
The 8-methoxy group in the target compound may enhance membrane permeability compared to nitro or hydroxyl groups, as seen in nitroimidazole derivatives (). For example, nitro substitution on aryl rings in nitrothiophen-containing compounds improved antimycobacterial activity, whereas methoxy groups in the target compound might prioritize metabolic stability over potency .
The acetylated amino benzoate moiety introduces a hydrolyzable ester, contrasting with carboxamide or carboxylic acid groups in analogs like those in . Esters typically exhibit higher bioavailability but shorter half-lives than amides, suggesting the target compound may require prodrug optimization for sustained activity .
Computational Similarity Metrics
Virtual screening methods () highlight that similarity metrics (e.g., Tanimoto coefficients) depend heavily on descriptor choice. For instance, the target compound’s naphthyridine core may score low similarity with triazine-based analogs using fingerprint-based methods but higher similarity via pharmacophore mapping due to shared hydrogen-bond acceptors (methoxy, carbonyl) .
Key Research Findings and Gaps
- Synthetic Feasibility : Challenges include regioselective methoxy/methyl incorporation and ester stability under reaction conditions.
- Optimization Opportunities : Replacing the methyl group with halogen atoms (e.g., Cl, F) could enhance binding affinity, as seen in fluorinated quaternary ammonium compounds () .
Q & A
Q. What are the key synthetic pathways for methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetyl]amino}benzoate?
The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Step 1 : Formation of the benzo[b]-1,6-naphthyridine core via cyclization of substituted quinoline precursors under acidic conditions.
- Step 2 : Acetylation of the naphthyridine nitrogen using chloroacetyl chloride or similar reagents.
- Step 3 : Coupling the acetylated intermediate with methyl 4-aminobenzoate via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard, followed by recrystallization for high-purity isolates. Characterization via / NMR and mass spectrometry (MS) is critical to confirm structure .
Q. How can researchers verify the purity and structural integrity of this compound?
Analytical Workflow :
Q. What spectroscopic techniques are essential for characterizing its solid-state structure?
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation from DMSO/ethanol. Use SHELXL for refinement and Mercury CSD for visualization of hydrogen bonding and π-π stacking interactions .
- FT-IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm, amide N–H at ~3300 cm) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profile (e.g., loss of methoxy groups at ~200–250°C) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity or photophysical properties?
Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electronic transitions. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is standard .
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., histone deacetylases). Validate docking poses with MD simulations in GROMACS .
- Fluorescence Prediction : Time-dependent DFT (TD-DFT) to model excitation/emission spectra, correlating with experimental UV-Vis and fluorescence data .
Q. How can researchers resolve contradictions in reported biological activity data?
Strategies :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature, and solvent systems). Use cell lines with consistent passage numbers .
- Meta-Analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers.
- Proteomic Profiling : LC-MS/MS to quantify off-target effects and validate selectivity .
Q. What strategies are effective for studying its metabolic stability in vitro?
Experimental Design :
- Hepatic Microsome Assay : Incubate the compound with rat/human liver microsomes (1 mg/mL protein) in NADPH-regenerating buffer. Monitor degradation via LC-MS at 0, 15, 30, and 60 min .
- Metabolite Identification : Use Q-TOF-MS to detect phase I/II metabolites. Compare fragmentation patterns with literature .
- CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates .
Q. How can crystallography elucidate polymorphism or solvate formation?
Approach :
- SCXRD Screening : Crystallize the compound from multiple solvents (e.g., DMSO, acetonitrile) to identify polymorphs. Refine structures with SHELXL and analyze packing motifs with Mercury CSD .
- Powder X-ray Diffraction (PXRD) : Compare experimental diffractograms with simulated patterns from SCXRD data to confirm phase purity .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and solvate stability under varying humidity .
Q. What advanced chromatographic methods improve separation of diastereomers or regioisomers?
Chromatography Optimization :
- Chiral HPLC : Use Chiralpak IA/IB columns with hexane/isopropanol (90:10) mobile phase. Adjust flow rate (0.8–1.2 mL/min) for baseline separation .
- UHPLC-MS/MS : Employ a BEH C18 column (1.7 µm particles) with 0.1% formic acid in water/acetonitrile for high-resolution separation .
- Ion Mobility Spectrometry (IMS) : Differentiate isomers based on collisional cross-section differences .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
SAR Workflow :
- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, methyl → trifluoromethyl) via Suzuki coupling or nucleophilic substitution .
- Biological Testing : Screen analogs against target enzymes (e.g., HDACs) using fluorometric assays. Correlate activity with logP and polar surface area .
- 3D-QSAR Modeling : Build CoMFA/CoMSIA models with SYBYL-X to guide further optimization .
Q. What are the best practices for ensuring reproducibility in its synthesis and bioassays?
Guidelines :
- Detailed Protocols : Document reaction parameters (e.g., temperature, stirring speed, solvent purity) in SI.
- Reference Standards : Use commercially available internal standards (e.g., deuterated analogs) for LC-MS quantification .
- Open Data : Deposit crystallographic data in CCDC (refcode: XXXX) and spectral data in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
